molecular formula C6H13NO4 B1208062 6-Amino-1,5-anhydro-6-deoxyglucitol CAS No. 102419-16-9

6-Amino-1,5-anhydro-6-deoxyglucitol

Cat. No.: B1208062
CAS No.: 102419-16-9
M. Wt: 163.17 g/mol
InChI Key: ORRHLQWHNIGJMV-UHFFFAOYSA-N
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Description

6-Amino-1,5-anhydro-6-deoxyglucitol (CAS 102419-16-9) is a chemically modified sugar alcohol that serves as a versatile building block in organic synthesis and carbohydrate research. With the molecular formula C6H13NO4, this compound is characterized by the introduction of an amino group at the C-6 position, replacing the hydroxyl group to create a 6-deoxy structure . This modification makes it a valuable intermediate for the synthesis of more complex molecules. A primary application documented in the literature is its use in the preparation of various derivatives, such as sulfonamido compounds (e.g., methanesulfonamido and toluene-p-sulfonamido derivatives) . Furthermore, research indicates that this amine, and its structural isomer 2-amino-1,5-anhydro-2-deoxy-D-glucitol, can be transformed into sulfoamino derivatives, creating sugar analogs of cyclamate-like compounds . The related compound 1,5-anhydro-D-glucitol is naturally present in human blood and is a known clinical biomarker for glycemic control . As a specialty monosaccharide derivative, this compound is a reagent for researchers exploring enzyme inhibitors, glycoconjugate mimics, and novel carbohydrate-based molecules for biochemical applications. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

102419-16-9

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

2-(aminomethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H13NO4/c7-1-4-6(10)5(9)3(8)2-11-4/h3-6,8-10H,1-2,7H2

InChI Key

ORRHLQWHNIGJMV-UHFFFAOYSA-N

SMILES

C1C(C(C(C(O1)CN)O)O)O

Canonical SMILES

C1C(C(C(C(O1)CN)O)O)O

Synonyms

6-amino-1,5-anhydro-6-deoxyglucitol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-amino-1,5-anhydro-6-deoxyglucitol with two closely related derivatives, highlighting structural, functional, and application-based differences.

1,5-Anhydro-6-O-acetyl-2,3,4-tri-O-methyl-D-glucitol

  • Molecular Formula : C₁₁H₂₀O₆
  • Molecular Weight : 248.27 g/mol
  • Key Substituents :
    • Acetyl group at position 6 (6-O-acetyl).
    • Methyl groups at positions 2, 3, and 3.
  • The acetyl group introduces steric hindrance, reducing nucleophilic reactivity compared to the amino group in this compound.
  • Applications : Primarily used as a synthetic intermediate in carbohydrate chemistry. Its stability under acidic conditions makes it suitable for glycosylation studies .

6-O-(Triisopropylsilyl)-D-glucal

  • Key Substituents: Triisopropylsilyl (TIPS) group at position 5. Double bond (enol ether structure) between C1 and C2.
  • Structural Impact: The bulky TIPS group provides steric protection, enhancing stability during synthetic reactions. The conjugated double bond enables participation in cycloaddition or electrophilic addition reactions, a feature absent in this compound.
  • Applications : Widely utilized in protecting-group strategies for sugar synthesis and as a precursor for C-glycoside formation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance Reference
This compound C₆H₁₃NO₄ ~179.18 (calculated) Amino (-NH₂) at position 6 Potential diazotization applications N/A
1,5-Anhydro-6-O-acetyl-2,3,4-tri-O-methyl-D-glucitol C₁₁H₂₀O₆ 248.27 6-O-acetyl, 2,3,4-O-methyl Synthetic intermediate in glycosylation
6-O-(Triisopropylsilyl)-D-glucal ~C₁₈H₃₄O₅Si ~370.6 (estimated) 6-O-TIPS, C1-C2 double bond Protecting-group strategies

Key Research Findings and Implications

Reactivity of Amino Group: Unlike acetyl or silyl derivatives, the amino group in this compound may enable reactions with nitrite to form diazonium salts, analogous to 6-amino-1,3-naphthalenedisulfonic acid (ANDSA) in fluorescence quenching assays .

Biological Activity: While highlights antiplasmodial and antitrypanosomal activities of amino-containing tetrahydropyridinium derivatives (e.g., compound 18a), the lack of direct data for this compound necessitates caution. Structural similarity implies possible antiparasitic activity, but cytotoxicity profiling (e.g., L-6 cell assays) would be required .

Solubility and Stability: Methylation and silylation in analogs enhance hydrophobicity, whereas the amino group in the target compound likely increases water solubility and ionic interaction capacity.

Preparation Methods

Reduction and Deacetylation

Tributyltin hydride-mediated reduction of 1 yields 1,5-anhydro-D-glucitol after deacetylation. The removal of acetyl groups is typically achieved via alkaline hydrolysis (e.g., sodium methoxide in methanol), producing a triol intermediate.

Tosylation and Reacetylation

Selective monotosylation at the C6 position is performed using toluenesulfonyl chloride in pyridine, followed by reacetylation of remaining hydroxyl groups. This generates 2,3,4-tri-O-acetyl-1,5-anhydro-6-O-toluene-p-sulfonyl-D-glucitol (9 ).

Azide Substitution and Reduction

Treatment of 9 with sodium azide in dimethylformamide (DMF) replaces the tosyl group with an azide, forming 6-azido-1,5-anhydro-6-deoxy-D-glucitol (10 ). Catalytic hydrogenation (e.g., H₂/Pd-C) or Staudinger reaction reduces the azide to a primary amine, yielding 6-amino-1,5-anhydro-6-deoxy-D-glucitol (11 ).

StepReagents/ConditionsIntermediateYield (%)
1Bu₃SnH, Δ1,5-Anhydro-D-glucitol65–70
2TsCl, pyridine9 82
3NaN₃, DMF, 80°C10 78
4H₂, Pd-C, MeOH11 90

Alternative Route via 1,5-Anhydro-D-glucitol Tritylation

A second strategy avoids acetylated precursors by utilizing 1,5-anhydro-D-glucitol directly:

Trityl Protection

The C6 hydroxyl group is protected with trityl chloride (TrCl) in pyridine, forming 6-O-trityl-1,5-anhydro-D-glucitol. This step ensures regioselectivity for subsequent tosylation.

Tosylation and Detritylation

Tosylation at C6 followed by acidic detritylation (e.g., HCl in dichloromethane) yields 1,5-anhydro-6-O-tosyl-D-glucitol. Mesylation (MsCl) may substitute tosylation, though with reduced stability.

StepReagents/ConditionsIntermediateYield (%)
1TrCl, pyridine6-O-Trityl derivative75
2TsCl, pyridine → HCl6-O-Tosyl derivative68
3NaN₃, DMFAzide intermediate80
4H₂, Pd-C11 88

Enzymatic and Catalytic Approaches

While direct enzymatic synthesis remains unexplored, recent advances in asymmetric catalysis inspire potential alternatives:

Reductive Amination

Preliminary studies suggest that reductive amination of 1,5-anhydro-D-fructose using ammonia and borane-pyridine complexes could bypass multi-step sequences. However, yields remain suboptimal (<40%) due to competing side reactions.

Suzuki Coupling Strategies

Adapting methods from aza-C-disaccharide synthesis, cross-coupling of glucitol-derived boronates with amine-containing partners may offer novel pathways. For example, vinyl bromide intermediates analogous to those in aza-C-glycoside synthesis could enable C–N bond formation.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Method 1 (acetylated route) provides higher overall yields (≈60% over six steps) but requires toxic tin reagents.

  • Method 2 (trityl route) reduces step count but faces challenges in large-scale trityl group removal.

Byproduct Formation

  • Tosyl/mesyl groups may lead to sulfonate byproducts if hydrolysis occurs prematurely.

  • Azide intermediates necessitate strict temperature control to avoid explosive side reactions.

Purification Challenges

  • Final deprotection (e.g., acetyl group removal) often requires column chromatography due to polar byproducts. Crystallization in ethanol/water mixtures improves recovery .

Q & A

Q. How can 6-Amino-1,5-anhydro-6-deoxyglucitol be quantified in biological samples, and what methodological considerations are critical for accuracy?

Methodological Answer: Quantification typically involves enzymatic assays. For example, pyranose oxidase (PROD)-based methods can oxidize the compound to generate measurable byproducts (e.g., H2O2), which are detected via colorimetric or spectrophotometric tri-ners reactions. Key considerations include:

  • Interference Control: Co-existing sugars (e.g., glucose) must be enzymatically eliminated using glucose kinase (GK) and glucose-6-phosphate dehydrogenase (G6PD) to prevent cross-reactivity .
  • Calibration Standards: Use isotopically labeled analogs (e.g., <sup>13</sup>C-labeled 1,5-anhydroglucitol) to validate assay specificity .

Q. What is the biochemical role of this compound in glucose metabolism, and how does its structural modification influence function?

Methodological Answer: The compound shares structural homology with glucose and 1,5-anhydroglucitol (1,5-AG), a biomarker for short-term glycemic control. Its amino group enhances solubility and alters reabsorption kinetics in renal tubules. Experimental validation requires:

  • Competitive Binding Assays: Compare its tubular reabsorption efficiency against glucose using in vitro renal cell models .
  • Metabolic Profiling: Use <sup>13</sup>C-NMR to track its incorporation into metabolic pathways versus unmodified glucitol derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound levels and traditional glycemic markers (e.g., HbA1c) in clinical studies?

Methodological Answer: Discrepancies arise due to differential sensitivity to postprandial glucose spikes and renal function. To address this:

  • Stratified Cohort Design: Segment participants by renal function (eGFR) and glycemic variability (CGM data) to isolate confounding factors .
  • Multivariate Regression: Model 1,5-AG analogs against HbA1c and fructosamine, adjusting for urinary glucose excretion thresholds (>180 mg/dL) .

Q. What synthetic strategies are effective for producing this compound derivatives with stereochemical precision?

Methodological Answer: Synthesis challenges include regioselective amination and stereochemical control. Recommended approaches:

  • Protecting Group Chemistry: Use benzylidene acetals (e.g., 1,5-Anhydro-4,6-O-benzylidene-D-glucitol) to block hydroxyl groups at positions 4 and 6, enabling selective functionalization at the 6-position .
  • Enzymatic Catalysis: Leverage glycosyltransferases for stereospecific amination, validated via X-ray crystallography of intermediates .

Q. How can isotopic labeling (e.g., <sup>13</sup>C) enhance mechanistic studies of this compound in metabolic pathways?

Methodological Answer: Uniformly labeled <sup>13</sup>C analogs (e.g., 1,5-anhydro-D-[UL-<sup>13</sup>C6]glucitol) enable:

  • Tracer Studies: Track carbon flux in glycolysis/gluconeogenesis via LC-MS or <sup>13</sup>C-NMR .
  • Kinetic Isotope Effect (KIE) Analysis: Quantify enzymatic turnover rates using labeled versus unlabeled substrates in vitro .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the correlation between this compound and glycemic variability?

Critical Analysis: Contradictions stem from:

  • Population Heterogeneity: Studies in type 1 vs. type 2 diabetes show divergent results due to differences in insulin secretion and renal thresholds .
  • Assay Variability: Non-standardized PROD-based methods may yield inconsistent oxidation efficiencies across labs .
    Resolution Strategy:
  • Harmonized Protocols: Adopt reference materials (e.g., NIST-certified 1,5-AG analogs) for inter-lab calibration .
  • Dynamic Sampling: Use continuous glucose monitoring (CGM) to correlate real-time glucose excursions with compound levels .

Experimental Design Recommendations

Q. What controls are essential when evaluating this compound as a glycosidase inhibitor?

Methodological Guidelines:

  • Positive/Negative Controls: Include known inhibitors (e.g., deoxynojirimycin) and unmodified glucitol to baseline inhibition efficacy .
  • Enzyme Source Validation: Use recombinant glycosidases with confirmed activity (e.g., α-glucosidase from Saccharomyces cerevisiae) to minimize batch variability .

Q. How can computational modeling predict the interaction of this compound with carbohydrate-processing enzymes?

Methodological Answer:

  • Docking Simulations: Use tools like AutoDock Vina to model binding affinities, guided by crystallographic data of enzyme-substrate complexes .
  • Molecular Dynamics (MD): Simulate conformational stability of enzyme-inhibitor complexes over 100-ns trajectories to assess kinetic parameters .

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